Desulfoxide O-Desmethyl Omeprazole
説明
特性
分子式 |
C₁₆H₁₇N₃O₂ |
|---|---|
分子量 |
283.33 |
同義語 |
2-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)-3,5-dimethylpyridin-4-ol |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Analogues of Omeprazole
The following table compares Desulfoxide O-Desmethyl Omeprazole with other omeprazole derivatives and structurally related PPIs:
*O-Desmethyl Dacomitinib is included as a comparator due to shared O-demethylation modification, though it belongs to a different drug class (EGFR inhibitor).
Key Observations:
- Metabolic Pathways: Unlike omeprazole, which is primarily metabolized by CYP2C19 and CYP3A4, O-desmethyl derivatives of other drugs (e.g., dacomitinib) rely on CYP2D6 for formation .
- The desulfoxidation modification likely reduces its ability to inhibit gastric acid secretion, as the sulfoxide group is critical for omeprazole’s activation into the sulfenamide intermediate.
準備方法
Demethylation of the Pyridine Methoxy Group
The methoxy group at the 4-position of omeprazole’s pyridine ring is selectively removed using hydrobromic acid (HBr) in acetic acid. This acidic cleavage converts the methoxy group to a hydroxyl group, yielding 4-hydroxy omeprazole.
Reaction Conditions :
Desulfoxidation of the Sulfinyl Group
The sulfinyl moiety in 4-hydroxy omeprazole is reduced to a thioether using zinc dust in hydrochloric acid. This step requires careful pH control to prevent over-reduction or side reactions.
Reaction Conditions :
Mechanistic Insight :
The reduction proceeds via a two-electron transfer mechanism, where zinc donates electrons to the sulfinyl group, converting it to a thioether while retaining the benzimidazole core.
Route 2: Direct Synthesis from 5-Methoxy-2-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Intermediate Preparation
This route bypasses omeprazole entirely, starting with 5-methoxy-2-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole. The compound is synthesized via:
Demethylation and Purification
The intermediate undergoes demethylation as described in Section 2.1, followed by crystallization from isopropanol to achieve >99% purity.
Route 3: Modification of Omeprazole Synthesis Patents
Patent EP1085019A1 describes omeprazole synthesis via halogenation and methoxylation steps. By omitting the methoxylation step at the 4-position and introducing a reduction step, this pathway can be adapted to produce desulfoxide 4-demethyl omeprazole:
Key Patent-Derived Steps
-
Halogenation : 4-Nitro-2,3,5-trimethylpyridine-N-oxide is acetylated and halogenated to form 2-(chloromethyl)-4-nitro-3,5-dimethylpyridine.
-
Nucleophilic Substitution : The chloride is replaced with a thiol group from 5-methoxy-1H-benzimidazole-2-thiol.
-
Nitro-to-Hydroxy Reduction : Catalytic hydrogenation converts the nitro group to a hydroxyl group, avoiding methoxylation.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Starting Material | Omeprazole | Custom sulfide intermediate | 4-Nitro-2,3,5-trimethylpyridine-N-oxide |
| Demethylation Reagent | HBr/AcOH | HBr/AcOH | Not required |
| Desulfoxidation Reagent | Zn/HCl | Zn/HCl | H₂/Pd-C |
| Overall Yield | 58–62% | 65–70% | 45–50% |
| Purity (HPLC) | >99% | >99% | 97–98% |
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
-
HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient, 254 nm detection.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
How can the chemical structure of Desulfoxide O-Desmethyl Omeprazole be confirmed, and what analytical techniques are recommended for structural elucidation?
To confirm the structure, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to identify proton and carbon environments, respectively, focusing on the benzimidazole and pyridine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (310.40 g/mol) and fragmentation patterns to distinguish it from related impurities like omeprazole sulfone or ufiprazole .
- High-Performance Liquid Chromatography (HPLC) : Compare retention times against reference standards to isolate and confirm purity, especially given its structural similarity to omeprazole derivatives .
What safety protocols are essential for handling Desulfoxide O-Desmethyl Omeprazole in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust, as acute toxicity (Category 4) is associated with oral, dermal, and inhalation exposure .
- Storage : Refrigerate in tightly sealed containers away from ignition sources to prevent degradation or electrostatic discharge .
- Spill Management : Collect spills using non-sparking tools and dispose via authorized chemical waste services to avoid environmental contamination .
What validated analytical methods are available for quantifying Desulfoxide O-Desmethyl Omeprazole in complex matrices?
A capillary zone electrophoresis (CZE) method optimized via face-centered central composite design is effective:
- Parameters : Adjust background electrolyte (BGE) concentration (e.g., 25–50 mM phosphate buffer), pH (7.0–9.0), and voltage (15–25 kV) to achieve baseline separation from analogs like omeprazole and lansoprazole within 10 minutes .
- Validation : Ensure linearity (R > 0.99), precision (%RSD < 2%), and detection limits (LOD < 0.1 µg/mL) per ICH guidelines .
Advanced Research Questions
How can researchers design stability studies to evaluate Desulfoxide O-Desmethyl Omeprazole under varying environmental conditions?
Adopt a stress testing framework :
- Thermal Stability : Expose the compound to 40–60°C for 1–4 weeks and monitor degradation via HPLC. Note decomposition products like sulfoxide or sulfone derivatives .
- Photolytic Stability : Use UV light chambers (e.g., ICH Q1B guidelines) to assess photodegradation pathways and quantify impurities like omeprazole sulfone .
- Hydrolytic Stability : Test in acidic (pH 1–3) and alkaline (pH 9–12) buffers to identify hydrolysis products, such as demethylated analogs .
How should contradictions in pharmacokinetic data between in vitro and in vivo studies be addressed?
Resolve discrepancies through mechanistic modeling and comparative assays :
- In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatic microsomal assays to quantify metabolic clearance (e.g., CYP2C19-mediated oxidation) and correlate with plasma concentration-time profiles .
- Species-Specific Differences : Compare metabolite profiles (e.g., sulfone vs. sulfide derivatives) in rodent vs. human models to identify interspecies variability in enzyme activity .
- Data Harmonization : Apply meta-analysis tools to reconcile conflicting results, ensuring covariates like dosage form (e.g., enteric-coated vs. immediate-release) are accounted for .
What strategies optimize the synthesis of Desulfoxide O-Desmethyl Omeprazole to minimize impurity formation?
Implement quality-by-design (QbD) principles :
- Reaction Monitoring : Use real-time HPLC to track intermediates (e.g., sulfide precursors) and adjust oxidation conditions (e.g., HO concentration) to suppress over-oxidation to sulfone impurities .
- Purification : Employ preparative chromatography or crystallization in ethanol/water mixtures to isolate the target compound from structurally similar byproducts like omeprazole sulfone .
- Impurity Profiling : Characterize all impurities ≥0.1% using LC-MS/MS and reference pharmacopeial standards (e.g., USP Omeprazole Related Compound A) .
Tables for Key Data
Table 1: Common Impurities in Desulfoxide O-Desmethyl Omeprazole
Table 2: Optimized CZE Parameters for Analysis
| Parameter | Optimal Range | Impact on Resolution |
|---|---|---|
| BGE Concentration | 35–45 mM phosphate | Higher = Better peak separation |
| BGE pH | 8.0–8.5 | Affects ionization of analytes |
| Voltage | 20–22 kV | Reduces analysis time |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
